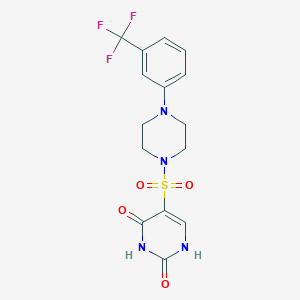

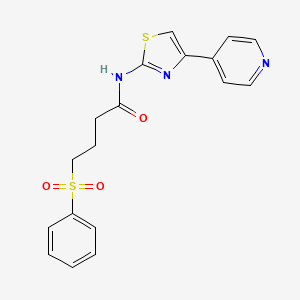

![molecular formula C12H14N4 B2967560 N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine CAS No. 1389310-32-0](/img/structure/B2967560.png)

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine is an organic compound that combines a pyrrolidine ring and a quinazoline moiety

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine is used as a building block for synthesizing more complex molecules and as a ligand in catalysis.

Biology

In biological research, it serves as a tool for studying protein-ligand interactions, given its potential to bind selectively to certain proteins.

Medicine

Medically, the compound shows promise in drug development, particularly for its potential as an anti-cancer or neuroactive agent.

Industry

Industrially, it can be utilized in the synthesis of agrochemicals and specialty chemicals.

Mecanismo De Acción

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been known to exhibit a broad spectrum of pharmacological activities .

Mode of Action

It’s worth noting that quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Biochemical Pathways

Related compounds have been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Result of Action

Related compounds have been found to impede pseudomonas cells twitching motility, a trait which augments the cells pathogenicity and invasion potential .

Direcciones Futuras

Quinazoline derivatives continue to be a promising area of research in medicinal chemistry. Scientists are still searching for new methods of early detection and effective treatment of cancer . The development of novel quinazoline derivatives with enhanced biological activities is a very promising direction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine typically involves the coupling of a quinazoline derivative with a suitably protected pyrrolidine derivative. Key steps often include:

Protection of the pyrrolidine ring: to prevent undesired reactions.

Coupling reactions: employing reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) for amidation.

Deprotection: steps to remove any protective groups, yielding the final compound.

Industrial Production Methods

Large-scale industrial production often requires:

Optimized reaction conditions: to maximize yield.

Recycling of reagents: to minimize waste.

Purification processes: like crystallization or chromatography to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine can undergo various types of chemical reactions, such as:

Oxidation

Reduction

Substitution: reactions, both electrophilic and nucleophilic.

Hydrolysis

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Substitution reagents: : Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation might yield quinazolin-4-one derivatives, while reduction could potentially reduce nitrogen functionalities.

Comparación Con Compuestos Similares

Similar Compounds

N-[(3S)-Pyrrolidin-2-yl]quinazolin-4-amine

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

N-[(3S)-Pyrrolidin-3-yl]pyridin-4-amine

Highlighting Uniqueness

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine stands out due to the unique spatial arrangement of its functional groups, which can impart higher specificity and potency in its interactions with biological targets compared to its isomers or closely related compounds.

Each similar compound has subtle differences in structure, leading to variations in their chemical reactivity and biological activity. This specificity makes this compound particularly valuable for targeted applications where such precision is crucial.

Propiedades

IUPAC Name |

N-[(3S)-pyrrolidin-3-yl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTBSEBCNFXKGC-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)

![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![3-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2967486.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2967488.png)

![8-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2967489.png)

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2967499.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2967500.png)